molecular formula C18H16F3N5O B15106586 [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone

[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone

Cat. No.: B15106586
M. Wt: 375.3 g/mol
InChI Key: QVOKIILLRFKJMJ-UHFFFAOYSA-N
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Description

This compound features a methanone core linking two distinct heterocyclic moieties:

  • Benzimidazole scaffold: Substituted at position 2 with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability. The 1H-1,3-benzimidazole system is a privileged structure in medicinal chemistry, often associated with kinase inhibition and GPCR modulation .
  • Piperazine derivatives are commonly used to improve solubility and bioavailability .

Properties

Molecular Formula

C18H16F3N5O

Molecular Weight

375.3 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)17-23-13-5-4-12(11-14(13)24-17)16(27)26-9-7-25(8-10-26)15-3-1-2-6-22-15/h1-6,11H,7-10H2,(H,23,24)

InChI Key

QVOKIILLRFKJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

[4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl and pyridyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Analogues Identified in Literature

The following compounds share structural motifs with the target molecule (Table 1):

Compound Name Core Structure Key Substituents Molecular Features Reference
[4-(2-Pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone Benzimidazole + Piperazine 2-CF₃, 5-methanone, 4-(2-pyridyl)piperazine High lipophilicity, hydrogen bonding Target Compound
[4-(4-Methoxyphenyl)-2-(pyridine-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone Thiazole + Aryl 4-CF₃, 3-pyridyl, 4-methoxyphenyl Electron-rich thiazole, moderate logP (Entry 266)
1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-yl]methylsulfonyl}-1H-1,3-benzimidazole Benzimidazole + Sulfonyl Trifluoroethoxy, sulfonyl groups High polarity, metabolic instability (Entry 267)
(4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Benzimidazole + Imidazole Ethyl-piperazine, imidazole linker Dual heterocycles, extended conjugation

Comparative Analysis

Electronic and Steric Effects
  • Trifluoromethyl (-CF₃) vs. In contrast, the -OCH₂CF₃ group in Entry 267 introduces steric bulk and polarity, which may reduce membrane permeability .
  • Piperazine Linkers : The 2-pyridyl-piperazine in the target compound offers a balance of rigidity and hydrogen-bonding capacity compared to the ethyl-piperazine in , which may increase metabolic stability but reduce solubility.
Crystallographic Data
  • The target compound’s benzimidazole core and its analogues (e.g., Entry 266) have been structurally characterized via X-ray crystallography using SHELX software .

Q & A

Q. What are the recommended methodologies for synthesizing [4-(2-pyridyl)piperazino][2-(trifluoromethyl)-1H-1,3-benzimidazol-5-yl]methanone?

Synthesis typically involves coupling a benzimidazole core with a pyridylpiperazine moiety via a methanone linker. Key steps include:

  • Benzimidazole preparation : Cyclization of 4-nitro-1,2-phenylenediamine derivatives under acidic conditions, followed by trifluoromethylation using CF₃I or CF₃SO₂Na .
  • Piperazine functionalization : Introducing the 2-pyridyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Methanone coupling : Employing carbodiimide-based coupling agents (e.g., DCC or EDC) to link the benzimidazole and piperazine intermediates . Purity is verified via HPLC (>95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. How can researchers validate the crystallographic structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (SHELXL for refinement) to resolve atomic positions and verify bond lengths/angles. Key considerations:

  • Crystallize the compound in a non-polar solvent (e.g., dichloromethane/hexane mixtures) to avoid solvent inclusion artifacts .
  • Validate hydrogen bonding between the pyridyl nitrogen and benzimidazole protons, which stabilizes the conformation .
  • Cross-check torsion angles with density functional theory (DFT) calculations to identify potential conformational discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Contradictions often arise from assay-specific variables:

  • Receptor selectivity : Screen against related kinase targets (e.g., FGFR1-4) to rule off-target effects. Use competitive binding assays with radiolabeled ligands .
  • Cell-line variability : Compare activity in isogenic cell lines with/without FGFR mutations to isolate pathway-specific effects .
  • Pharmacokinetic factors : Assess metabolic stability in microsomal assays (e.g., human liver microsomes) to identify rapid degradation that may skew in vitro vs. in vivo results .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanoparticles using PLGA polymers .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Blood-brain barrier penetration : Calculate logP/logD values (target ~2–3) and use PAMPA-BBB assays to predict permeability .

Q. How can researchers investigate the compound’s binding mechanism to FGFR receptors?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina with FGFR1 crystal structures (PDB: 3RH0) to identify key interactions (e.g., hydrogen bonds with Ala564 or hydrophobic contacts with Leu630) .
  • Mutagenesis studies : Generate FGFR mutants (e.g., K656E for resistance testing) to validate binding site residues .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to differentiate between covalent and non-covalent inhibition .

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